molecular formula C17H28ClNO3 B4400733 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride

2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4400733
M. Wt: 329.9 g/mol
InChI Key: JTHFKDLQNCSMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative that has been synthesized through various methods and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride involves the inhibition of ion channels in cardiac cells. This leads to the suppression of abnormal electrical activity in the heart, which is responsible for cardiac arrhythmias. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease the duration and frequency of ventricular arrhythmias in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its specificity for ion channels in cardiac cells and its potential antitumor activity. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

Future research on 2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride should focus on its potential applications in treating other types of cancer and cardiac arrhythmias. Additionally, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.

Scientific Research Applications

2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antiarrhythmic properties and has been used to treat cardiac arrhythmias. Additionally, this compound has been investigated for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-4-9-19-16-6-5-7-17(11-16)20-10-8-18-12-14(2)21-15(3)13-18;/h5-7,11,14-15H,4,8-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHFKDLQNCSMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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